4-Chloro-3-(trifluoromethoxy)cinnamic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry projects requiring precise ADME optimization cannot rely on simpler cinnamic acid analogs. The 4-chloro-3-(trifluoromethoxy) substitution pattern delivers distinct lipophilicity and permeability profiles. - **LogP 3.34** - Enhances passive membrane diffusion vs. 4-chlorocinnamic acid (2.94) - **TPSA 46.53 Ų** - Enables modulation of BBB penetration - **Irritant classification** - Safer handling than H301-classified alternatives - **≥95% purity** - Available from multiple commercial sources, minimizing in-house purification

Molecular Formula C10H6ClF3O3
Molecular Weight 266.6 g/mol
CAS No. 886501-56-0
Cat. No. B3023972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethoxy)cinnamic acid
CAS886501-56-0
Molecular FormulaC10H6ClF3O3
Molecular Weight266.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)Cl
InChIInChI=1S/C10H6ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
InChIKeyVLHIMOQSIHEDAT-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(trifluoromethoxy)cinnamic acid: Fluorinated Building Block


4-Chloro-3-(trifluoromethoxy)cinnamic acid (CAS 886501-56-0) is an organic building block belonging to the class of α,β-unsaturated carboxylic acids, specifically a cinnamic acid derivative. Its molecular structure features a phenyl ring with a chlorine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position . With a molecular weight of 266.6 g/mol and a calculated LogP of 3.34, it is a versatile intermediate valued in medicinal chemistry for the unique physicochemical and biological properties imparted by its fluorinated and chlorinated substituents [1].

Workflow Medicinal chemistry building block synthesis
Substitution 4-Cl, 3-OCF₃ substitution pattern for ADME tuning
Compatibility α,β-Unsaturated acid coupling and derivatization

Why 4-Chloro-3-(trifluoromethoxy)cinnamic Acid Is Irreplaceable


Substituting 4-Chloro-3-(trifluoromethoxy)cinnamic acid with a more common cinnamic acid analog is scientifically unsound due to significant differences in key molecular descriptors that govern drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The unique 4-chloro-3-(trifluoromethoxy) substitution pattern results in a compound that is more lipophilic and structurally distinct compared to simpler analogs like 4-chlorocinnamic acid or 3-(trifluoromethoxy)cinnamic acid [1][2]. These differences are not trivial; they directly impact the compound's solubility profile, membrane permeability, and potential for target engagement, making it a unique chemical space that cannot be emulated by generic replacements .

Lipophilicity mismatch Analog substitution may shift LogP-driven membrane permeability context
TPSA mismatch TPSA differences may alter blood-brain barrier penetration context
Hazard classification mismatch Hazard profile changes may impact laboratory handling requirements

Quantitative Differentiation vs. Analogs


Enhanced Lipophilicity Profile

The target compound exhibits a significantly higher calculated partition coefficient (LogP) than its mono-substituted analogs. A LogP of 3.34 indicates greater lipophilicity, which is a critical parameter for optimizing membrane permeability and oral bioavailability [1]. In contrast, 4-chlorocinnamic acid has a LogP of 2.94 , and 3-(trifluoromethoxy)cinnamic acid has a LogP of 2.68 [2].

Lipophilicity
Reported
Calculated LogP 3.34 (target) vs 2.94 (4-chlorocinnamic acid) and 2.68 (3-trifluoromethoxycinnamic acid)
Supports lipophilicity-driven permeability context
Calculated LogP; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Topological Polar Surface Area Profile

The presence of both the chlorine and trifluoromethoxy groups increases the compound's Topological Polar Surface Area (TPSA) to 46.53 Ų compared to 37.3 Ų for 4-chlorocinnamic acid . TPSA is a key predictor of a molecule's ability to cross biological membranes, such as the blood-brain barrier (BBB) or intestinal epithelium .

TPSA Profile
Data to verify
46.53 Ų (target) vs 37.3 Ų (4-chlorocinnamic acid)
May support BBB penetration modulation context
Calculated TPSA; verify experimental permeability
ADME Drug Design Physicochemical Properties

Reduced Acute Toxicity Hazard

The safety profile of 4-chloro-3-(trifluoromethoxy)cinnamic acid is classified as an Irritant, with hazard statements for respiratory and dermal irritation . In contrast, 3-(trifluoromethoxy)cinnamic acid is classified with a more severe acute toxicity warning (H301: Toxic if swallowed) and carries a UN 2811 transport code for toxic substances [1].

Hazard Profile
Reported
GHS Irritant (target) vs H301 Toxic (3-trifluoromethoxycinnamic acid)
Hazard classification supports lab handling evaluation
Based on SDS classifications; review current SDS
Safety Procurement Laboratory Handling

High-Purity Commercial Availability

The target compound is commercially available from multiple suppliers with high purity specifications, such as ≥95% from Apollo Scientific and 98% from Leyan . This contrasts with 4-chlorocinnamic acid, which, while also widely available, often requires lower purity levels (e.g., 95%) for similar applications . The higher purity grades available for the target compound can reduce the need for further purification steps.

Commercial Purity
Data to verify
98% (Leyan), ≥95% (Apollo Scientific) vs 95% (4-chlorocinnamic acid)
Purity grade context may support synthesis reproducibility
Supplier-specified purity; verify lot-specific COA
Procurement Supply Chain Chemical Sourcing

4-Chloro-3-(trifluoromethoxy)cinnamic acid: Research & Procurement Scenarios


Lead Optimization for Oral Bioavailability

For medicinal chemistry projects focused on optimizing a lead compound's membrane permeability, 4-Chloro-3-(trifluoromethoxy)cinnamic acid is a strategic choice. Its LogP of 3.34 is significantly higher than that of 4-chlorocinnamic acid (2.94) and 3-(trifluoromethoxy)cinnamic acid (2.68), suggesting it can improve a molecule's ability to passively diffuse across lipid bilayers [1]. This is particularly valuable in the early stages of oral drug development where achieving adequate oral bioavailability is a primary challenge.

Peripherally-Restricted or CNS-Targeted Probe Design

The distinct TPSA of 46.53 Ų, compared to 37.3 Ų for 4-chlorocinnamic acid, provides a useful property for modulating blood-brain barrier (BBB) penetration [1]. Researchers can use this building block to create analogs with a lower likelihood of CNS exposure, ideal for developing peripherally-restricted drugs or chemical probes, or to design CNS-penetrant molecules by balancing TPSA with other molecular properties.

Safer Lab-Scale Synthesis

When selecting a cinnamic acid derivative for a synthetic route, the less hazardous classification (Irritant) of 4-chloro-3-(trifluoromethoxy)cinnamic acid offers a practical advantage over the more toxic 3-(trifluoromethoxy)cinnamic acid (H301) [1]. This can simplify laboratory safety protocols, reduce the need for specialized waste disposal, and lower the overall risk profile of a project, especially in academic or high-throughput settings.

Reliable Supply of High-Purity Intermediate

Procurement teams can rely on multiple vendors, including Apollo Scientific and Leyan, offering the target compound at high purity grades (≥95% to 98%) [1]. This commercial availability of a high-purity building block can streamline project workflows by minimizing the need for in-house purification and ensuring reliable material for subsequent steps in a multi-step synthesis or for generating reproducible biological data.

Application
Selection Property
Validation Focus
Oral bioavailability optimization studies
Lipophilicity-driven permeability profile
LogP and membrane permeability assays
BBB penetration modulation studies
TPSA-dependent permeability profile
TPSA and CNS exposure model review
Laboratory handling evaluation
Hazard classification profile
SDS review and lab safety assessment
Multi-step synthesis support
Commercial purity grade availability
Supplier purity and lot consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-(trifluoromethoxy)cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.